molecular formula C15H19F3N4O B2870218 4-(4-cyclobutanecarbonylpiperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034264-78-1

4-(4-cyclobutanecarbonylpiperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2870218
CAS No.: 2034264-78-1
M. Wt: 328.339
InChI Key: RIJRFUBULQHBGL-UHFFFAOYSA-N
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Description

4-(4-Cyclobutanecarbonylpiperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a cyclobutanecarbonyl group and a trifluoromethyl substituent on the pyrimidine core.

Properties

IUPAC Name

cyclobutyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O/c1-10-19-12(15(16,17)18)9-13(20-10)21-5-7-22(8-6-21)14(23)11-3-2-4-11/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJRFUBULQHBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclobutanecarbonylpiperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclobutanecarbonylpiperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-cyclobutanecarbonylpiperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-cyclobutanecarbonylpiperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
4-(4-Cyclobutanecarbonylpiperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine C₁₇H₁₉F₃N₆O* ~363.36* Cyclobutanecarbonyl (piperazine), methyl, trifluoromethyl (pyrimidine) Conformational rigidity, enhanced metabolic stability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 Piperidin-1-yl, methyl, amine (pyrimidine) Simpler substituents; piperidine reduces hydrogen-bonding capacity
4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine C₁₇H₁₉F₃N₆ 364.37 Cyclopropylpyridazinyl (piperazine), methyl, trifluoromethyl (pyrimidine) Pyridazine introduces π-π interactions; cyclopropyl may enhance steric effects
4-(3-Trifluoromethylphenyl)piperidine hydrochloride C₁₂H₁₄F₃N·HCl 265.70 Trifluoromethylphenyl (piperidine) Aromatic substituent increases lipophilicity; hydrochloride improves solubility

*Estimated based on analog data from .

Substituent-Driven Functional Differences

Piperazine vs. Piperidine
  • Piperazine derivatives often exhibit enhanced solubility in acidic environments due to protonation of the secondary amine .
Cyclobutanecarbonyl vs. Cyclopropylpyridazinyl
  • The cyclobutanecarbonyl group in the target compound introduces a ketone, enabling hydrogen-bond donor/acceptor interactions absent in the cyclopropylpyridazinyl analog . This may improve binding affinity to enzymes like kinases.
  • The pyridazine ring in facilitates π-π stacking with aromatic residues in target proteins, a feature absent in the cyclobutanecarbonyl variant.
Trifluoromethyl vs. Methyl/Fluorophenyl
  • The trifluoromethyl group in the target compound and increases lipophilicity (logP) compared to methyl or fluorophenyl substituents (e.g., ), enhancing membrane permeability .
  • Trifluoromethyl groups are metabolically resistant to oxidation, improving half-life relative to methyl groups .

Inferred Pharmacological Implications

  • Target Compound : Likely optimized for kinase inhibition or central nervous system (CNS) targets due to balanced lipophilicity (trifluoromethyl) and hydrogen-bonding capacity (piperazine/ketone).
  • Analog : The pyridazine moiety may favor anticancer applications by interacting with DNA or topoisomerases.

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